REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[CH2:12][C:13]([OH:15])=[O:14])(=O)C.[OH-].[NH4+].C(Cl)Cl.CO.CC(O)=O>CO>[F:11][C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[C:6]([CH2:12][C:13]([OH:15])=[O:14])[CH:7]=1 |f:1.2,3.4.5|
|
Name
|
Compound ( 7p )
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)F)CC(=O)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
DCM MeOH AcOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO.CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The material was concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)CC(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |